molecular formula C13H12F2N2O2 B2475416 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1903526-38-4

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide

Cat. No.: B2475416
CAS No.: 1903526-38-4
M. Wt: 266.248
InChI Key: VUYBPHGEPHJVPD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an isoxazole ring attached via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Attachment of the Propyl Linker: The isoxazole ring is then connected to a propyl chain through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the acylation of the amine group with 3,4-difluorobenzoyl chloride under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzamide core.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the isoxazole ring can enhance binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the isoxazole ring and propyl linker, resulting in different chemical and biological properties.

    N-(3-(isoxazol-4-yl)propyl)benzamide: Lacks the fluorine atoms, which can affect its reactivity and binding affinity.

    3,4-difluoro-N-(3-(pyridin-4-yl)propyl)benzamide: Contains a pyridine ring instead of an isoxazole ring, leading to different electronic and steric properties.

Uniqueness

3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is unique due to the presence of both fluorine atoms and the isoxazole ring, which can confer specific chemical and biological properties. These features can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3,4-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYBPHGEPHJVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCC2=CON=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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